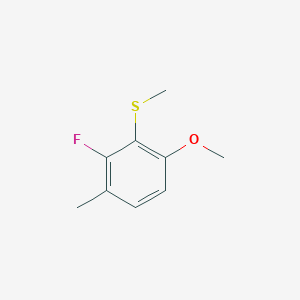
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-methoxy-3-methylphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions may require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.
Medicine: Potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features may be exploited to enhance the pharmacological properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. Detailed studies on the molecular pathways involved can provide insights into its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-methoxy-6-methylphenyl)(methyl)sulfane
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (2-Fluoro-6-methoxy-3-(methoxymethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane is unique due to the specific positioning of its functional groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom at the 2-position and the methoxy group at the 6-position, along with the methyl group at the 3-position, creates a distinct electronic environment that can affect its interactions with other molecules.
Properties
Molecular Formula |
C9H11FOS |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-fluoro-1-methoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FOS/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 |
InChI Key |
HQHQWVSIHWCZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


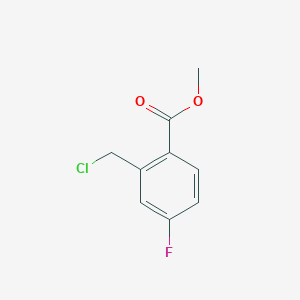
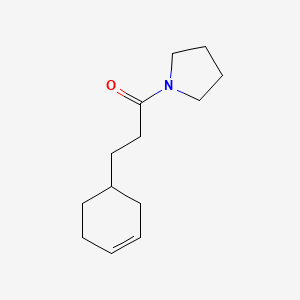
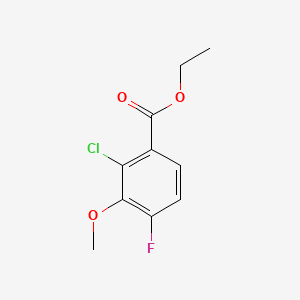

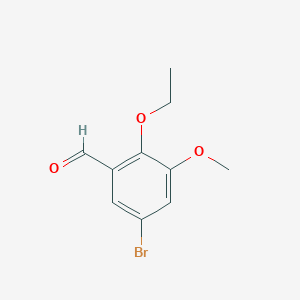
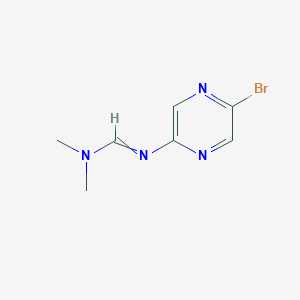
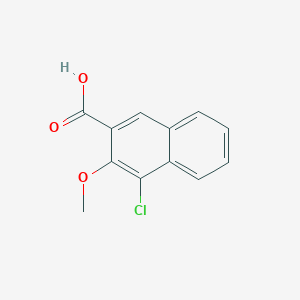
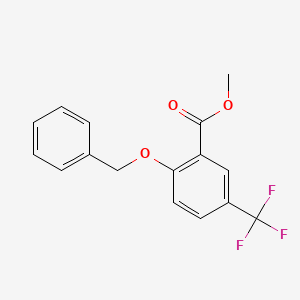
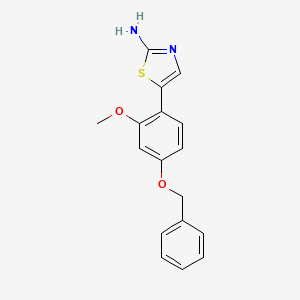
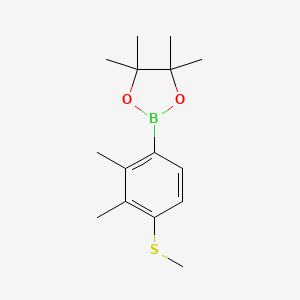
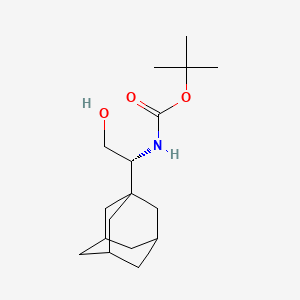
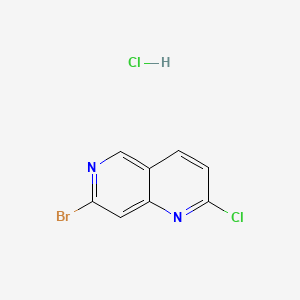
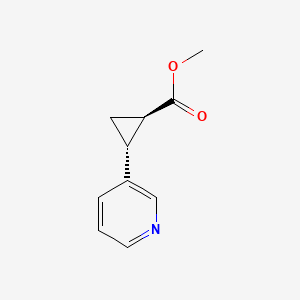
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
